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Get Quote

Welcome to the technical support center for RNA sample preparation. This resource is

designed for researchers, scientists, and drug development professionals to help troubleshoot

and prevent RNA degradation during experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What makes RNA so unstable compared to DNA? RNA is inherently less stable than DNA

due to the presence of a hydroxyl group on the 2' carbon of its ribose sugar. This group makes

RNA more susceptible to hydrolysis.[1][2] Furthermore, ribonucleases (RNases), the enzymes

that degrade RNA, are ubiquitous and remarkably robust, making them difficult to eliminate

from the lab environment.[1][2]

Q2: What are the primary sources of RNase contamination in a laboratory setting? RNase

contamination is a major concern when working with RNA. These enzymes are present on

human skin, in dust, and can be introduced through contaminated equipment, solutions, and

reagents.[3] Major sources include:

Human-derived: Hands, skin particles, hair, and even breath can introduce RNases.
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Environmental: Dust, aerosols from pipetting, and bacteria or fungi on benchtops and other

surfaces are common sources.

Reagents and Solutions: Water, buffers, and other reagents can be contaminated if not

certified RNase-free or properly treated.

Equipment: Non-disposable plasticware, glassware, and pipette tips can harbor RNases if

not decontaminated correctly.

The Sample Itself: Tissues and cells contain endogenous RNases that are released upon

cell lysis.

Q3: How can I create and maintain an RNase-free work environment? Establishing a

dedicated, RNase-free workspace is critical for successful RNA work. Key practices include:

Designated Area: Set aside a specific bench or area exclusively for RNA experiments.

Surface Decontamination: Regularly clean benchtops, pipettes, and equipment with RNase-

deactivating solutions.

Use of Disposables: Whenever possible, use certified RNase-free disposable plastic tubes

and pipette tips.

Proper Personal Protective Equipment (PPE): Always wear gloves and change them

frequently, especially after touching any surface that might not be RNase-free, like door

handles or keyboards.

RNase-Free Reagents: Use commercially certified RNase-free water, buffers, and reagents,

or treat them with diethyl pyrocarbonate (DEPC), followed by autoclaving to remove any

residual DEPC. Note that solutions containing Tris cannot be DEPC-treated as Tris reacts

with DEPC.

Q4: What is the best way to collect and store samples to protect RNA integrity? The initial

handling of samples is a critical step where RNA degradation often begins. Endogenous

RNases must be inactivated immediately upon sample collection. Effective methods include:
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Immediate Processing: The ideal approach is to process the sample immediately by

homogenizing it in a lysis buffer containing chaotropic agents like guanidinium, which

inactivates RNases.

Snap Freezing: For tissues, quickly freeze the sample in liquid nitrogen. This method halts

enzymatic activity. Samples should then be stored at -80°C.

RNA Stabilization Reagents: Submerge fresh tissue or cell samples in a stabilization

solution, such as RNAlater™. These reagents permeate the cells and inactivate nucleases,

protecting RNA integrity even at room temperature for a limited time.

Q5: How do I assess the quality of my extracted RNA? RNA quality control is essential to

ensure the reliability of downstream applications. The key metrics to evaluate are RNA quantity,

purity, and integrity.

Quantity and Purity (Spectrophotometry): A spectrophotometer (like a NanoDrop) is used to

measure the absorbance of the RNA sample at different wavelengths.

A260: Used to determine the concentration of RNA.

A260/A280 Ratio: Measures purity with respect to protein contamination. A ratio of ~2.0 is

generally considered pure for RNA. Lower ratios suggest protein contamination.

A260/A230 Ratio: Measures purity with respect to contaminants like guanidine salts or

phenol. This ratio should ideally be above 1.8.

Integrity (Electrophoresis):

Gel Electrophoresis: Running the RNA on a denaturing agarose gel allows for visual

inspection of the 28S and 18S ribosomal RNA (rRNA) bands. Intact RNA will show sharp,

clear bands with the 28S band being approximately twice as intense as the 18S band.

Degraded RNA will appear as a smear.

Automated Capillary Electrophoresis: Instruments like the Agilent Bioanalyzer provide a

more quantitative measure of RNA integrity, generating an RNA Integrity Number (RIN).

The RIN is a score from 1 (completely degraded) to 10 (fully intact). For most downstream

applications like qPCR or RNA-seq, a RIN value greater than 7 is recommended.
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Troubleshooting Guide
This guide addresses common problems encountered during RNA extraction and purification.
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Problem Potential Cause Recommended Solution

Low RNA Yield

Incomplete

Lysis/Homogenization: The

sample was not fully disrupted,

trapping RNA within cells or

tissue debris.

- Ensure the tissue is cut into

small enough pieces for the

lysis buffer to penetrate. - For

tough tissues, use mechanical

disruption methods like bead

beating or rotor-stator

homogenizers. - Increase the

time for sample digestion or

homogenization.

Incorrect Amount of Starting

Material: Too much starting

material can overload the

purification system (e.g., silica

column), leading to inefficient

binding and lower yield.

- Reduce the amount of

starting material to within the

recommended range for your

specific kit or protocol.

Inefficient Elution: The RNA is

not being fully released from

the purification column.

- Ensure the elution buffer

(RNase-free water or buffer) is

applied directly to the center of

the column membrane. -

Increase the incubation time of

the elution buffer on the

column for 5-10 minutes at

room temperature before

centrifugation.

Degraded RNA(Low RIN

value, smearing on gel)

Delayed Sample

Processing/Stabilization:

Endogenous RNases

degraded the RNA between

sample collection and

inactivation.

- Process samples immediately

after harvesting. - If immediate

processing is not possible, use

snap freezing in liquid nitrogen

or an RNA stabilization reagent

like RNAlater™.
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Exogenous RNase

Contamination: RNases were

introduced during the

purification process.

- Adhere strictly to RNase-free

techniques. Wear gloves and

change them often. - Use

certified RNase-free tubes,

tips, and reagents. - Clean all

work surfaces and equipment

with an RNase

decontamination solution.

Overly Harsh Homogenization:

Excessive mechanical

shearing or heating during

homogenization can degrade

RNA.

- Homogenize in short bursts

(e.g., 30-45 seconds) followed

by rest periods on ice to

prevent overheating.

Low A260/A280 Ratio(<1.8)

Protein Contamination:

Proteins were not completely

removed during extraction.

This can happen if too much

starting material was used or

homogenization was

incomplete.

- Ensure complete

homogenization to allow for

effective protein removal. -

During phenol-chloroform

extraction, be careful not to

transfer any of the interphase

when collecting the aqueous

(RNA-containing) phase. -

Consider an additional cleanup

step, such as re-extraction with

phenol:chloroform or using a

silica column cleanup kit.

Low A260/A230 Ratio(<1.8)

Salt or Phenol Contamination:

Residual guanidine salts from

the lysis buffer or phenol from

the extraction are present in

the final sample.

- For silica column preps,

perform an extra wash step

with the recommended wash

buffer (containing ethanol). -

For TRIzol-precipitated RNA,

ensure the RNA pellet is

washed thoroughly with 75%

ethanol to remove residual

salts.
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Genomic DNA (gDNA)

Contamination

Incomplete Removal of DNA:

The extraction method did not

efficiently separate gDNA from

RNA. This is common with

methods that do not include a

specific DNase treatment step.

- Perform an on-column DNase

digestion during the

purification process if using a

kit that supports it. -

Alternatively, treat the purified

RNA sample with DNase I,

followed by heat inactivation of

the enzyme and re-purification

of the RNA.

Data Presentation
Table 1: Typical Total RNA Yields from Various Sources

Sample Type
Amount of Starting
Material

Expected Total RNA Yield

Cultured Cells

HeLa Cells 1 x 10⁶ cells 6-15 µg

Animal Tissues

Liver, Spleen 1 mg 6-10 µg

Kidney 1 mg 1-4 µg

Brain, Muscle 1 mg 0.5-1.5 µg

Note: Yields are approximate

and can vary significantly

based on the specific cell line,

tissue type, age, and

physiological state of the

source.

Table 2: RNA Quality Control Metrics
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Parameter
Method of
Measurement

Good Quality Poor Quality

Purity
UV

Spectrophotometry

A260/A280 ratio of

~2.0

A260/A280 ratio < 1.8

(indicates

protein/phenol

contamination)

Purity
UV

Spectrophotometry

A260/A230 ratio of

>1.8

A260/A230 ratio < 1.8

(indicates salt/organic

contamination)

Integrity
Denaturing Agarose

Gel

2 sharp 28S and 18S

rRNA bands; 28S

band is ~2x brighter

than 18S.

Smeared bands;

28S:18S ratio < 1.

Integrity Agilent Bioanalyzer
RNA Integrity Number

(RIN) > 7.
RIN < 7.

Visualizations
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Preparation

Sample Handling

Extraction

Analysis & Storage

Prepare RNase-Free
Workspace & Reagents

1. Sample Collection

2. Immediate Stabilization
(Lysis Buffer / Snap Freeze / RNAlater™)

3. Homogenization & Lysis

4. RNA Purification
(e.g., Column or Phenol-Chloroform)

5. Optional: DNase Treatment

6. Quality Control
(Spectrophotometry & Electrophoresis)

7. Aliquot & Store at -80°C

Click to download full resolution via product page

Caption: Workflow for minimizing RNA degradation during sample preparation.
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Problem:
Degraded RNA Detected

(Low RIN / Smearing on Gel)

Was the sample
immediately stabilized

after collection?

Was a strict
RNase-free environment

maintained?

Yes

Solution:
Improve sample collection.

Use snap freezing or
stabilization reagents.

No

Was homogenization
gentle and sample

kept cold?

Yes

Solution:
Decontaminate workspace,

use certified RNase-free
supplies, change gloves.

No

Yes
(Re-evaluate other factors)

Solution:
Optimize homogenization.
Work quickly and on ice.

No
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Researcher Environment Equipment & Supplies Reagents

Sources of
RNase Contamination

Hands / Skin Hair Dust Surfaces / Benchtops Tubes / Pipette Tips Glassware Water Buffers

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12419638/docs?utm_src=pdf-body-img#technical-support-center-minimizing-rna-degradation
https://www.benchchem.com/product/b12419638?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bioline.com/rna-hints-and-tips
https://biotium.com/tech-tips-protocols/tips-best-practices-for-working-with-rna/
https://www.neb.cn/zh-cn/tools-and-resources/usage-guidelines/avoiding-ribonuclease-contamination
https://www.benchchem.com/product/b12419638/docs#technical-support-center-minimizing-rna-degradation
https://www.benchchem.com/product/b12419638/docs#technical-support-center-minimizing-rna-degradation
https://www.benchchem.com/product/b12419638/docs#technical-support-center-minimizing-rna-degradation
https://www.benchchem.com/product/b12419638/docs#technical-support-center-minimizing-rna-degradation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419638?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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